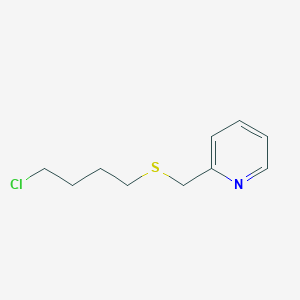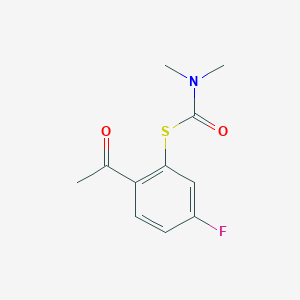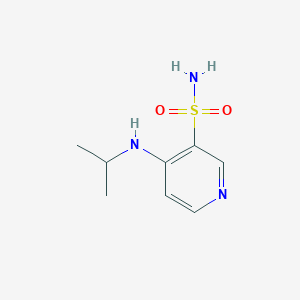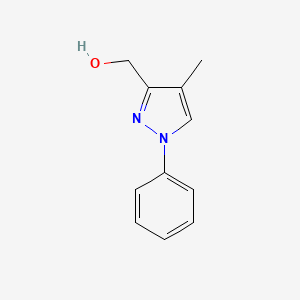
4-Cyclohexyl-3-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-3-(trifluoromethyl)phenol is an organic compound characterized by a cyclohexyl group and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of trifluoromethylated derivatives .
Aplicaciones Científicas De Investigación
4-Cyclohexyl-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The phenol group can participate in hydrogen bonding and other interactions with target molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Cyclohexyl-3-(trifluoromethyl)phenol include:
- 4-(Trifluoromethyl)phenol
- 4-Cyclohexylphenol
- 3-(Trifluoromethyl)phenol
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the cyclohexyl and trifluoromethyl groups on the phenol ring.
Propiedades
Fórmula molecular |
C13H15F3O |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
4-cyclohexyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h6-9,17H,1-5H2 |
Clave InChI |
NSMPXPAWLAUQME-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C=C(C=C2)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


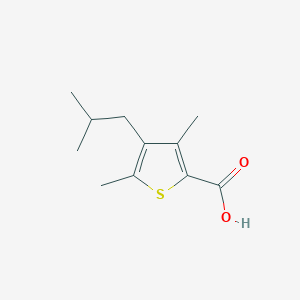


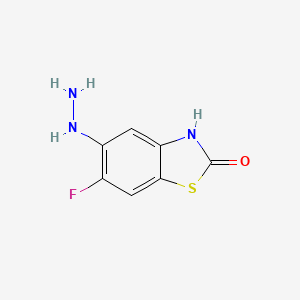
![8-chloro-1-methyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-6-thione](/img/structure/B8422083.png)
![3-[(4-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8422086.png)


